molecular formula C29H34O9 B14864263 methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate

Cat. No.: B14864263
M. Wt: 526.6 g/mol
InChI Key: YEAXMHFWUBJUEN-JLICFTCYSA-N
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Description

Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[113102,1105,10]heptadec-11-en-16-yl]acetate is a complex organic compound with a unique structure It contains multiple chiral centers and a furan ring, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate involves multiple steps, including the formation of the tetracyclic core and the introduction of the furan ring. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl groups can yield diols.

Scientific Research Applications

Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
  • This compound

Uniqueness

This compound is unique due to its complex structure, multiple chiral centers, and the presence of a furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H34O9

Molecular Weight

526.6 g/mol

IUPAC Name

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate

InChI

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18+,19+,21+,22+,25+,28-,29-/m1/s1

InChI Key

YEAXMHFWUBJUEN-JLICFTCYSA-N

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC

Canonical SMILES

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC

Origin of Product

United States

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